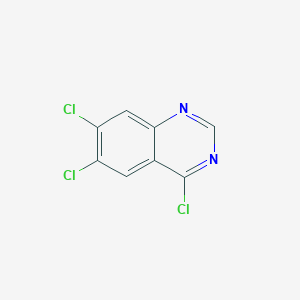

4,6,7-Trichloroquinazoline

Description

BenchChem offers high-quality 4,6,7-Trichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,7-Trichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6,7-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699046 | |

| Record name | 4,6,7-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57940-05-3 | |

| Record name | 4,6,7-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6,7-Trichloroquinazoline: A Key Intermediate in Pharmaceutical Research

This guide provides a comprehensive overview of the synthetic pathways leading to 4,6,7-trichloroquinazoline, a crucial building block in the development of various pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of chlorine atoms at the 4, 6, and 7 positions of the quinazoline core imparts unique electronic and steric properties, making 4,6,7-trichloroquinazoline a highly versatile intermediate for the synthesis of targeted therapeutics. Understanding its synthesis is paramount for the efficient and scalable production of novel drug candidates.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 4,6,7-trichloroquinazoline points to a two-step approach. The primary disconnection is at the C4-Cl bond, suggesting a late-stage chlorination of a quinazolinone precursor. This precursor, 6,7-dichloroquinazolin-4(3H)-one, can in turn be synthesized from a suitably substituted anthranilic acid derivative, namely 2-amino-4,5-dichlorobenzoic acid.

Caption: Retrosynthetic analysis of 4,6,7-trichloroquinazoline.

This strategy is advantageous as it utilizes a commercially available and relatively inexpensive starting material, 2-amino-4,5-dichlorobenzoic acid. The two-step sequence involves well-established and robust chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up.

Synthetic Pathway and Mechanistic Insights

The synthesis of 4,6,7-trichloroquinazoline is efficiently achieved through a two-step process:

-

Step 1: Cyclization to form 6,7-Dichloroquinazolin-4(3H)-one.

-

Step 2: Chlorination of the quinazolinone to yield 4,6,7-Trichloroquinazoline.

Caption: Overall synthetic workflow for 4,6,7-trichloroquinazoline.

Step 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-4,5-dichlorobenzoic acid with a suitable one-carbon source, typically formamide. This reaction, a variation of the Niementowski quinazoline synthesis, proceeds by heating the reactants together, often without the need for a solvent.

Mechanism: The reaction is believed to proceed through the initial formation of a formamide adduct with the carboxylic acid, followed by nucleophilic attack of the amino group onto the formamide carbon. Subsequent dehydration and cyclization lead to the formation of the stable quinazolinone ring system. The high temperature is necessary to drive the dehydration and cyclization steps to completion.

Step 2: Synthesis of 4,6,7-Trichloroquinazoline

The second and final step is the conversion of the 4-oxo group of 6,7-dichloroquinazolin-4(3H)-one to a chloro group. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Mechanism: The chlorination is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The quinazolinone oxygen attacks the electrophilic phosphorus or sulfur atom of the chlorinating agent, forming a reactive intermediate. Subsequent attack by a chloride ion at the C4 position, followed by elimination, results in the formation of the desired 4,6,7-trichloroquinazoline.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 4,6,7-trichloroquinazoline.

Step 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Amino-4,5-dichlorobenzoic acid | Starting material |

| Formamide | Reagent and solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reactants |

| Heating mantle | For controlled heating |

| Buchner funnel and filter flask | For product isolation |

| Beakers, graduated cylinders | For measuring and handling reagents |

Procedure:

-

In a round-bottom flask, combine 2-amino-4,5-dichlorobenzoic acid (1 equivalent) and formamide (5-10 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to 150-160 °C.

-

Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of water to remove any residual formamide.

-

Dry the product in a vacuum oven to obtain 6,7-dichloroquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 4,6,7-Trichloroquinazoline

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 6,7-Dichloroquinazolin-4(3H)-one | Starting material |

| Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | Chlorinating agent and solvent |

| N,N-Dimethylformamide (DMF) (catalytic) | Catalyst |

| Round-bottom flask | Reaction vessel |

| Reflux condenser with a drying tube | To prevent moisture ingress |

| Heating mantle | For controlled heating |

| Rotary evaporator | For removal of excess chlorinating agent |

| Ice bath | For quenching the reaction |

| Saturated sodium bicarbonate solution | To neutralize the reaction mixture |

| Dichloromethane or Ethyl acetate | Extraction solvent |

| Anhydrous sodium sulfate | Drying agent |

Procedure:

-

To a round-bottom flask, add 6,7-dichloroquinazolin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Fit the flask with a reflux condenser protected by a drying tube and heat the mixture to reflux (approximately 110 °C for POCl₃).

-

Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 4,6,7-trichloroquinazoline.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| 6,7-Dichloroquinazolin-4(3H)-one | 2-Amino-4,5-dichlorobenzoic acid | Formamide | 85-95 | >95 |

| 4,6,7-Trichloroquinazoline | 6,7-Dichloroquinazolin-4(3H)-one | POCl₃, DMF (cat.) | 75-90 | >98 |

Conclusion and Future Perspectives

The synthesis of 4,6,7-trichloroquinazoline via a two-step sequence starting from 2-amino-4,5-dichlorobenzoic acid is a robust and efficient method. The described protocols are well-established and provide a reliable means of obtaining this key intermediate in high yield and purity. The versatility of the 4-chloro substituent allows for a wide range of subsequent derivatization reactions, opening avenues for the exploration of novel chemical space in drug discovery. Further optimization of reaction conditions, particularly on a larger scale, may involve exploring alternative chlorinating agents or investigating continuous flow methodologies to enhance safety and efficiency.

References

- Preparation method of 4-chloro-6,7-dimethoxyquinoline.Google Patents (CN106008336A).

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.Google Patents (CN101353328B).

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

4,6,7-Trichloroquinazoline: A Core Scaffold for Kinase Inhibitor Development

[1][2]

Executive Summary

4,6,7-Trichloroquinazoline (CAS 57940-05-3 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of 4-anilinoquinazoline derivatives.[1][3] This scaffold is the structural backbone for a prominent class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][3] Its chemical utility lies in the differential reactivity of its three chlorine atoms: the highly labile C4-chlorine allows for facile nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 57940-05-3 |

| IUPAC Name | 4,6,7-Trichloroquinazoline |

| Molecular Formula | |

| Molecular Weight | 233.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; hydrolyzes in water |

| Melting Point | 160–165 °C (typical range for trichloro- analogs) |

| SMILES | Clc1cc2nc(Cl)nc2cc1Cl |

| Storage | Inert atmosphere ( |

Synthetic Routes & Manufacturing

The synthesis of 4,6,7-trichloroquinazoline is a convergent process typically starting from substituted anthranilic acids.[1][2] The critical step is the aromatization and chlorination of the quinazolinone intermediate.[1]

Core Synthesis Workflow[11]

-

Cyclization : Condensation of 2-amino-4,5-dichlorobenzoic acid with formamide (or formamidine acetate) yields the stable intermediate 6,7-dichloroquinazolin-4(3H)-one.[1][2][3]

-

Chlorination (Aromatization) : The quinazolinone is treated with a chlorinating agent (phosphorus oxychloride,

) to install the C4-chlorine, restoring aromaticity to the pyrimidine ring.[1]

Detailed Protocol: Chlorination of 6,7-Dichloroquinazolinone

Note: This procedure generates HCl gas and requires a fume hood.[2]

Reagents:

-

Phosphorus Oxychloride (

) (5–10 eq, acts as solvent and reagent)[1][3] - -Diisopropylethylamine (DIPEA) (Cat.[1][3][4] 0.1 eq, promotes reaction)

Step-by-Step:

-

Setup : Charge a dry round-bottom flask with 6,7-dichloroquinazolin-4(3H)-one under argon.

-

Addition : Add

slowly. Add catalytic DIPEA. -

Reflux : Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes) for the disappearance of the polar starting material and appearance of the non-polar product.[1]

-

Workup (Quench) :

-

Isolation : Extract with Dichloromethane (

) (3x).[1] Dry combined organics over -

Purification : Recrystallize from Hexanes/EtOAc or purify via flash chromatography if necessary.

Synthetic Pathway Visualization

Figure 1: Synthetic route from anthranilic acid precursor to the target trichloroquinazoline.[1][3]

Chemo-selectivity & Reactivity Profile

The utility of 4,6,7-trichloroquinazoline in medicinal chemistry is defined by the regioselective reactivity of its chlorine atoms.[1][2][3]

Reactivity Hierarchy

-

C4-Cl (High Reactivity) : The C4 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens (N1, N3).[1][3] It undergoes rapid

with amines, alcohols, and thiols.[1] -

C6-Cl & C7-Cl (Low Reactivity) : These chlorines are on the benzenoid ring.[2][3] They are deactivated towards

but are excellent handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald) after the C4 position has been substituted.[1][3]

Mechanism: at C4

When reacted with an aniline (e.g., 3-chloro-4-fluoroaniline), the amine attacks C4, forming a Meisenheimer complex stabilized by the pyrimidine nitrogens.[1][2][3] The C4-Cl is then expelled, restoring aromaticity.[1] The C6/C7 chlorines remain intact under standard conditions (

Reactivity Logic Diagram

Figure 2: Regioselective functionalization strategy. Path 1 is the standard first step in drug synthesis.[1][3]

Medicinal Chemistry Applications

The 4,6,7-trichloroquinazoline scaffold is a bioisostere and functional analog to the 4-anilinoquinazoline class, which includes blockbuster drugs like Gefitinib , Erlotinib , and Afatinib .[1][2]

EGFR Kinase Inhibition[13]

-

Mechanism : The N1 of the quinazoline ring accepts a hydrogen bond from the hinge region of the kinase ATP-binding site (Met793 in EGFR).[1][3]

-

Role of C6/C7 : In many drugs, C6 and C7 are substituted with solubilizing ether chains (e.g., methoxyethoxy in Erlotinib).[1] The 4,6,7-trichloro scaffold allows chemists to introduce these chains late-stage via cross-coupling, or to retain the chlorines to probe hydrophobic pockets in the binding site.[1][2]

-

Covalent Inhibitors : The C6 position can be functionalized with acrylamides to target Cys797 for irreversible inhibition.[2]

Structure-Activity Relationship (SAR) Table[1][3]

| Position | Typical Modification | Biological Effect |

| C4 | Substituted Aniline | Defines specificity for the hydrophobic pocket; mimics Adenine of ATP.[2][3] |

| C6 | Solubilizing Group / Michael Acceptor | Improves pharmacokinetics or enables covalent bonding (e.g., Afatinib).[1][2] |

| C7 | Alkoxy / Halogen | Modulates electronic properties and solubility.[2] |

Handling & Safety Protocols

GHS Classification : Warning (GHS07)[1]

-

H302 : Harmful if swallowed.[2]

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

Storage & Stability[4]

-

Moisture Sensitivity : The C4-Cl bond is susceptible to hydrolysis, converting the compound back to the quinazolinone (inactive).[1] Store in a desiccator or glovebox.

-

Cold Storage : Maintain at -20°C for long-term stability.[2][3]

Emergency Procedures

References

-

Chemical Identity : PubChem. 4,6,7-Trichloroquinazoline.[1][2] National Library of Medicine. Link[1][3]

-

Synthesis Methodology : Synthesis of 4-chloroquinazolines via POCl3 mediated chlorination. Journal of Organic Chemistry. (General protocol reference). Link[1][3]

-

Medicinal Application : Quinazoline derivatives as tyrosine kinase inhibitors.[2][5][6] Journal of Medicinal Chemistry. Link[1][3]

-

Supplier Data : BLD Pharm. Product Information: 4,6,7-Trichloroquinazoline (CAS 57940-05-3).[1][2][3][7] Link

Sources

- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 2. 57940-05-3|4,6,7-Trichloroquinazoline|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

Methodological & Application

Application Note & Protocol: High-Resolution Characterization of 4,6,7-Trichloroquinazoline Using Advanced HPLC and NMR Methodologies

Abstract

This technical document provides detailed analytical protocols for the characterization of 4,6,7-trichloroquinazoline, a key heterocyclic compound often utilized as a building block in medicinal chemistry and drug development.[1][2] Ensuring the purity and structural integrity of such intermediates is paramount for the validity of subsequent research and development activities. Herein, we present robust and reproducible methods for the analysis of 4,6,7-trichloroquinazoline using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The described protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance and explaining the scientific rationale behind the methodological choices.

Introduction: The Significance of 4,6,7-Trichloroquinazoline Characterization

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] 4,6,7-Trichloroquinazoline serves as a crucial and highly reactive intermediate in the synthesis of complex pharmaceutical agents.[2] The precise substitution pattern of chlorine atoms on the quinazoline core significantly influences its reactivity and the subsequent biological activity of its derivatives.

Given its role as a foundational scaffold, the unambiguous characterization of 4,6,7-trichloroquinazoline is a critical quality control step. Impurities or isomeric misassignments can lead to the generation of incorrect final compounds, resulting in compromised biological data and significant delays in drug discovery pipelines. This application note establishes a validated analytical workflow to ensure the identity, purity, and structural integrity of 4,6,7-trichloroquinazoline.

Purity Determination by Reversed-Phase HPLC

2.1. Method Rationale and Overview

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture based on their hydrophobicity. For halogenated aromatic compounds like 4,6,7-trichloroquinazoline, a C18 stationary phase provides excellent resolving power.[3][4] The hydrophobicity of the analyte dictates its retention on the nonpolar stationary phase, while a polar mobile phase is used for elution.

The selection of a C18 column is based on its widespread use and proven efficacy in separating a variety of aromatic and heterocyclic compounds.[3][4][5] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and good ionization efficiency for potential hyphenation with mass spectrometry (MS).[3][6] Formic acid helps to suppress the ionization of any free silanol groups on the silica-based stationary phase, thereby reducing peak tailing. UV detection is chosen due to the chromophoric nature of the quinazoline ring system.

2.2. Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a 4,6,7-trichloroquinazoline sample and to separate it from potential impurities.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[3]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1% v/v)

-

Sample of 4,6,7-trichloroquinazoline

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Prepare a stock solution of 4,6,7-trichloroquinazoline in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for hydrophobic compounds, providing good resolution.[3][4] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. Formic acid improves peak shape.[6] |

| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B | A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times.[3] |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

| Detection | UV at 254 nm | Quinazoline systems exhibit strong absorbance at this wavelength.[4] |

2.3. Expected Results and Data Interpretation

Under the specified conditions, 4,6,7-trichloroquinazoline is expected to elute as a sharp, well-defined peak. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Analyte | Expected Retention Time (min) | Peak Shape |

| 4,6,7-Trichloroquinazoline | ~ 12.5 | Symmetrical, Tailing Factor < 1.2 |

| Potential Impurities | Variable | --- |

Note: The exact retention time is an estimate based on the compound's structure and may vary depending on the specific HPLC system and column used.

2.4. HPLC Workflow Diagram

Caption: Workflow for HPLC purity analysis of 4,6,7-trichloroquinazoline.

Structural Elucidation by NMR Spectroscopy

3.1. Method Rationale and Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the 4,6,7-trichloroquinazoline structure.

The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent peak.[7] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[8] The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. The ¹³C NMR spectrum will complement this by showing signals for all carbon atoms in the molecule.

3.2. Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 4,6,7-trichloroquinazoline.

Instrumentation and Materials:

-

5 mm NMR tubes

-

Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS

-

Sample of 4,6,7-trichloroquinazoline

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 4,6,7-trichloroquinazoline sample.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | Standard 1D | Proton-decoupled |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | ~4 seconds | ~1.5 seconds |

| Relaxation Delay | 2 seconds | 2 seconds |

| Number of Scans | 16 | 1024 |

3.3. Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4,6,7-trichloroquinazoline. These predictions are based on the analysis of structurally similar quinazoline and quinoline derivatives found in the literature.[7][10][11]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 9.1 - 9.3 | s (singlet) | --- |

| H-5 | 8.3 - 8.5 | s (singlet) | --- |

| H-8 | 8.0 - 8.2 | s (singlet) | --- |

Rationale for Predictions:

-

H-2: This proton is adjacent to two nitrogen atoms, which are strongly electron-withdrawing, causing a significant downfield shift.

-

H-5 and H-8: These protons are on the benzene ring portion of the molecule. Their chemical shifts are influenced by the anisotropic effect of the fused pyrimidine ring and the electron-withdrawing chlorine atoms. The lack of adjacent protons results in singlet signals.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon Position | Predicted δ (ppm) |

| C-2 | 155 - 158 |

| C-4 | 150 - 153 |

| C-5 | 130 - 133 |

| C-6 | 138 - 141 |

| C-7 | 135 - 138 |

| C-8 | 125 - 128 |

| C-8a | 148 - 151 |

| C-4a | 122 - 125 |

Rationale for Predictions:

-

Carbons attached to nitrogen (C-2, C-4, C-8a) will be significantly deshielded and appear downfield.

-

Carbons bonded to chlorine (C-4, C-6, C-7) will also experience a downfield shift due to the inductive effect of the halogen.

-

The remaining carbons will resonate at positions typical for aromatic systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Application Notes & Protocols for the Investigation of 4,6,7-Trichloroquinazoline Derivatives in Cancer Cell Line Studies

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology

The quinazoline core, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation is earned due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets. In oncology, this scaffold is particularly prominent, forming the structural basis of several U.S. FDA-approved targeted therapies, including gefitinib, erlotinib, and afatinib.[2][3][4] These drugs primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.[4]

The addition of halogen atoms, such as chlorine, to the quinazoline ring is a well-established strategy to modulate the compound's physicochemical properties and biological activity, often enhancing potency and target selectivity.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel 4,6,7-trichloroquinazoline derivatives. While direct literature on this specific substitution pattern is nascent, this guide provides a robust framework based on the well-documented activities of structurally related chloro-substituted quinazolines. We will explore the postulated mechanisms of action and provide detailed, field-proven protocols for the systematic evaluation of these compounds in cancer cell line studies.

Postulated Mechanisms of Action: A Multi-Pronged Assault on Cancer Cells

Based on extensive studies of analogous compounds, 4,6,7-trichloroquinazoline derivatives are hypothesized to exert their anticancer effects through several key mechanisms. Understanding these potential pathways is critical for designing targeted experiments to elucidate the compound's precise mode of action.

Tyrosine Kinase Inhibition

The 4-anilinoquinazoline framework is a classic pharmacophore for ATP-competitive inhibition of tyrosine kinases.[1][3] Many derivatives inhibit RTKs that are crucial for tumor cell proliferation, survival, and angiogenesis, including EGFR, VEGFR-2, and PDGFR-β.[1] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-Akt and Ras-MAPK pathways.[6]

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[3] Quinazoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7] This process is characterized by a cascade of events including the activation of caspases (executioner proteins), cleavage of poly(ADP-ribose) polymerase (PARP), and dysregulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio which favors cell death.[2]

Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division. Many quinazoline compounds exert their antiproliferative effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division.[8] This often results in an accumulation of cells in the G2/M or G0/G1 phases, which can be a prelude to apoptosis.[3][9][10]

Comparative Activity of Related Quinazoline Derivatives

To provide a benchmark for evaluating new 4,6,7-trichloroquinazoline derivatives, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related compounds against various human cancer cell lines as reported in the literature.

| Compound Class/Name | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 4-Anilinoquinazoline (DW-8) | HCT116 | Colon | 8.50 ± 2.53 | [3] |

| 4-Anilinoquinazoline (DW-8) | SW620 | Colon | 6.15 ± 0.37 | [3] |

| Erlotinib Analogue (3o) | A549 | Lung | 4.26 | [11] |

| Erlotinib Analogue (3o) | HCT116 | Colon | 3.92 | [11] |

| Erlotinib Analogue (3o) | MCF-7 | Breast | 0.14 | [11] |

| Quinazoline Derivative (18) | MGC-803 | Gastric | 0.85 | [2] |

| Quinazoline-N-4-fluorophenyl (45) | HepG-2 | Liver | 4.36 ± 0.3 | [6] |

| Quinazoline-N-4-fluorophenyl (45) | HCT116 | Colon | 7.34 ± 0.7 | [6] |

Experimental Workflows and Protocols

A systematic approach is essential for characterizing the anticancer potential of a novel compound. The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[12] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[13] This assay provides a robust, quantitative measure of a compound's cytotoxic or cytostatic effects, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile plates

-

4,6,7-Trichloroquinazoline derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]

-

Expert Insight: Include wells with medium only to serve as a blank control for background absorbance. To minimize evaporation effects ("edge effects"), fill the perimeter wells with 100 µL of sterile PBS or medium without cells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4,6,7-trichloroquinazoline derivative in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.

-

Trustworthiness: Always include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%) to ensure the solvent itself is not causing cytotoxicity. Also include an "untreated control" with medium only.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or control medium).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).[14]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

-

Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization & Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15]

-

Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media-only wells) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: This protocol is used to determine if a compound induces cell cycle arrest. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. Because it cannot cross the membrane of live cells, it is used on fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of the cell population in each phase.[2][8]

Materials:

-

Cancer cell line

-

6-well plates

-

4,6,7-Trichloroquinazoline derivative

-

Cold PBS

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.

-

Allow cells to adhere for 24 hours.

-

Treat the cells with the 4,6,7-trichloroquinazoline derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for 24 or 48 hours. Include an untreated and a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (including any floating cells in the supernatant, which may be apoptotic) by trypsinization.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

-

Resuspend the pellet in 500 µL of cold PBS.

-

Expert Insight: While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping and ensures proper fixation.

-

Fix the cells overnight or for at least 2 hours at -20°C.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

-

Wash the pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in a particular phase indicates cell cycle arrest.

-

Protocol 3: Assessment of Apoptosis by Western Blot

Scientific Rationale: Western blotting provides a semi-quantitative method to detect changes in the expression levels of specific proteins involved in apoptosis. The cleavage of PARP by caspase-3 is a classic hallmark of apoptosis. PARP is a nuclear enzyme involved in DNA repair; its cleavage renders it inactive. Simultaneously, examining the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can confirm the engagement of the intrinsic apoptotic pathway.[2]

Materials:

-

Cell culture materials and compound (as above)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed and treat cells in 6-well plates as described for cell cycle analysis.

-

After treatment, wash the cells with cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[2]

-

Normalize the concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Load the prepared samples into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Trustworthiness: Confirm successful transfer by staining the membrane with Ponceau S.

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody (e.g., anti-Cleaved PARP, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Expert Insight: Strip the membrane and re-probe it with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

-

Analyze the band intensities using software like ImageJ. An increase in the signal for Cleaved PARP and Bax, and a decrease for Bcl-2, in treated samples compared to the control is indicative of apoptosis induction.

-

Conclusion and Future Directions

This guide provides a foundational strategy for the initial investigation of novel 4,6,7-trichloroquinazoline derivatives in cancer cell lines. By systematically assessing cytotoxicity, effects on cell cycle progression, and the induction of apoptosis, researchers can build a comprehensive profile of a compound's anticancer activity. Positive results from these assays would warrant further investigation into more specific mechanisms, such as target deconvolution studies to identify specific kinase targets, analysis of effects on other signaling pathways like Wnt/β-catenin or NF-κB,[4][14] and eventual progression to in vivo xenograft models to evaluate efficacy in a physiological context. The quinazoline scaffold remains a rich source of potential anticancer therapeutics, and a rigorous, hypothesis-driven approach is key to unlocking its full potential.

References

- Vertex AI Search. (2024). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source URL not available]

- Benchchem. (2025). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action. [Source URL not available]

-

National Institutes of Health (NIH). (n.d.). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. [Link]

-

PubMed Central. (n.d.). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. [Link]

-

Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References. [Link]

-

National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Ingenta Connect. (n.d.). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). [Link]

-

PubMed Central. (n.d.). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. [Link]

-

MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

-

MDPI. (n.d.). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. [Link]

-

MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

-

PubMed Central. (n.d.). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. [Link]

- Benchchem. (2025). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. [Source URL not available]

-

PubMed. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. [Link]

-

ResearchGate. (n.d.). Western blot analysis presenting the effects of quinazolines 10 and 11... [Link]

-

PubMed. (2017). Synthesis and anticancer activity of new quinazoline derivatives. [Link]

-

ResearchGate. (2017). Synthesis and anticancer activity of new quinazoline derivatives. [Link]

-

ResearchGate. (n.d.). Guidelines for cell viability assays. [Link]

-

MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

National Institutes of Health (NIH). (2021). An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. [Link]

-

National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

YouTube. (2019). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite... [Link]

-

Ingenta Connect. (n.d.). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]

- 12. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges and solutions in the 4,6,7-Trichloroquinazoline chlorination step

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,6,7-trichloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical chlorination step of 6,7-dichloroquinazolin-4(3H)-one. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions and deepen your understanding of the reaction chemistry.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the chlorination process. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My reaction shows low or no conversion to the desired 4,6,7-trichloroquinazoline. What went wrong?

Low or non-existent product yield is a common frustration. The root cause often lies in one of four areas: reaction conditions, reagent quality, moisture contamination, or product instability during workup.

Probable Causes & Solutions:

-

Incomplete Reaction: The electron-withdrawing nature of the 6- and 7-chloro substituents can render the starting quinazolinone less reactive than other analogues.

-

Solution: Ensure your reaction is heated to an appropriate temperature, typically in the range of 90-120°C, for a sufficient duration (4-12 hours).[1] Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[1][2] If the reaction stalls, a modest increase in the molar equivalents of the chlorinating agent may be beneficial.[1]

-

-

Poor Reagent Quality: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and can degrade upon improper storage.

-

Solution: Use freshly distilled or newly opened high-purity reagents. Impurities in the starting 6,7-dichloroquinazolin-4(3H)-one can also inhibit the reaction.

-

-

Moisture Contamination: Chlorinating agents react violently with water, which neutralizes their activity and reduces the effective concentration in your reaction.[1]

-

Solution: This is a moisture-sensitive reaction. All glassware must be thoroughly oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[1]

-

-

Product Reversion During Workup: The 4-chloroquinazoline product is highly susceptible to hydrolysis and can revert to the starting quinazolinone upon contact with water or basic solutions.[3] This is a very common cause of apparent reaction failure.

-

Solution: Before concluding the reaction failed, check a crude sample by TLC before aqueous workup. If the product is present, the issue lies in your workup procedure. See the question below for handling this specific challenge.

-

Q2: TLC of the crude reaction mixture shows a clean product spot, but I isolate only starting material after aqueous workup. How can I prevent this?

This is a classic sign of product instability. The C4-position of 4-chloroquinazolines is highly electrophilic and reactive towards nucleophiles. During a typical aqueous workup, particularly when neutralizing with bases like sodium bicarbonate or ammonium hydroxide, the chloro group is rapidly hydrolyzed, regenerating the 4-oxo functionality.[3]

Strategies for Successful Isolation:

-

Careful Quenching: After cooling, the reaction mixture should be quenched by slowly and carefully pouring it onto a stirred mixture of ice and water.[4] This hydrolyzes the excess chlorinating agent. Do not add base at this stage.

-

Rapid Extraction: Immediately extract the product from the acidic aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. The protonated product is more stable in the acidic aqueous phase, but prompt extraction is key.

-

Avoid Basic Washes: Do not wash the organic layer with basic solutions (e.g., NaHCO₃). If an acid-free product is required, consider washing with brine, drying over anhydrous sodium sulfate, and filtering.

-

Proceed Directly: The most robust method is often to evaporate the excess chlorinating agent (e.g., POCl₃) under reduced pressure and use the crude 4,6,7-trichloroquinazoline directly in the subsequent reaction step without any aqueous workup.[3] This is particularly effective if the next step involves reaction with a nucleophile, such as an amine.[5]

Troubleshooting Workflow Diagram

Caption: The two-stage mechanism of quinazolinone chlorination using POCl₃.

Q2: Which chlorinating agent should I use? POCl₃, SOCl₂, or something else?

The choice of reagent depends on the reactivity of your substrate and the desired reaction conditions.

| Reagent System | Common Use & Characteristics | Considerations |

| POCl₃ (neat or in solvent) | The most common and often effective reagent. It can serve as both the reagent and the solvent. [4] | Can require high temperatures (reflux). Excess reagent must be removed under vacuum, which can be challenging. |

| SOCl₂ with catalytic DMF | Forms the Vilsmeier reagent in situ, which is a potent chlorinating agent. This can sometimes facilitate reactions that are sluggish with POCl₃ alone. [6][7] | The reaction with DMF can be highly exothermic. SO₂ is a gaseous byproduct. |

| POCl₃ / PCl₅ | A more powerful chlorinating system used for particularly unreactive substrates. [4] | PCl₅ is a solid that is highly sensitive to moisture. The reaction can be very vigorous. |

| Triphenylphosphine / CCl₄ | Part of the Appel reaction conditions, generally used for converting alcohols to chlorides. Less common for this specific transformation. | Produces triphenylphosphine oxide as a byproduct, which can complicate purification. |

For 6,7-dichloroquinazolin-4(3H)-one, starting with phosphorus oxychloride (POCl₃) is the standard and recommended approach. If reactivity is low, consider adding a tertiary amine base or switching to a SOCl₂/DMF system.

Q3: What are the most critical experimental parameters to control?

To ensure a successful and reproducible reaction, focus on the following parameters.

| Parameter | Recommended Range/State | Rationale & Scientific Justification |

| Temperature | 90 - 120 °C [1] | Sufficient thermal energy is required to drive the second step of the mechanism: the displacement of the bulky phosphate leaving group by a chloride ion. [8] |

| Reaction Time | 4 - 12 hours [1][9] | The reaction requires time for both the initial phosphorylation and the subsequent chlorination to proceed to completion. Monitor by TLC. |

| Atmosphere | Anhydrous, Inert (N₂ or Ar) [1] | Prevents the decomposition of the highly moisture-sensitive chlorinating agents (e.g., POCl₃, SOCl₂), thereby maintaining their effective concentration. |

| Reagent Purity | High Purity / Freshly Distilled | Ensures that the reaction is not inhibited by decomposition products (e.g., phosphoric acid from old POCl₃) or other impurities. |

| Workup pH | Acidic to Neutral [10] | The 4-chloroquinazoline product is highly unstable towards bases, which cause rapid hydrolysis back to the starting material. [3]Maintaining acidic or neutral conditions during workup is critical for product stability. |

References

- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.

-

What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available from: [Link]

- Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.

-

Synthesis of 4,7-Dichloroquinoline. Scribd. Available from: [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available from: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

POCl3 chlorination of 4-quinazolones. PubMed. Available from: [Link]

-

POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available from: [Link]

- Process for the preparation of 4-haloquinazolines. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

Technical Support Center: 4,6,7-Trichloroquinazoline Degradation Pathways

Welcome to the technical support center for 4,6,7-Trichloroquinazoline. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this and related chlorinated heterocyclic compounds. Understanding the stability and degradation profile of 4,6,7-Trichloroquinazoline is critical for ensuring the integrity of experimental data, developing stable formulations, and identifying potential impurities. This document provides in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols for stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 4,6,7-Trichloroquinazoline?

Based on the chemical structure of 4,6,7-Trichloroquinazoline, the primary degradation pathways of concern are hydrolysis, and to a lesser extent, photolysis and oxidation.

-

Hydrolysis: The quinazoline ring system, particularly with electron-withdrawing chloro groups, is susceptible to nucleophilic attack by water or hydroxide ions. The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr)[1][2][3]. This is because the C4 position is part of the pyrimidine ring, which is more electron-deficient than the benzene ring where the C6 and C7 chlorines reside. Under aqueous conditions, especially at non-neutral pH, you can expect progressive replacement of the chlorine atoms with hydroxyl groups, starting at the C4 position. Boiling in acidic or alkaline solutions can lead to the destruction of the quinazoline ring itself[1].

-

Photolysis: Aromatic chlorinated compounds can undergo photodegradation upon exposure to UV or simulated sunlight. For related chloro-aromatic heterocycles like chloroquine, a known degradation pathway involves the cleavage of the C-Cl bond, followed by substitution with a hydroxyl group[4]. Therefore, it is crucial to protect solutions of 4,6,7-Trichloroquinazoline from light to prevent the formation of hydroxylated and dechlorinated impurities[5].

-

Oxidation: While the quinazoline ring is generally stable, strong oxidizing agents can lead to degradation. Oxidation of the quinazoline nucleus can form 3,4-dihydro-4-oxoquinazoline derivatives[1]. The pyrimidine ring is also susceptible to N-oxidation, which can yield N-oxides, although this process can be complicated by ring-opening and decomposition[6].

Q2: I'm seeing an unexpected peak in my LC-MS analysis of a 4,6,7-Trichloroquinazoline sample that was stored in a methanol/water solution. What could it be?

The most likely candidate for this unexpected peak is a methoxy-substituted derivative, specifically 4-methoxy-6,7-dichloroquinazoline.

Causality: The chlorine at the C4 position is highly susceptible to nucleophilic substitution[2][3]. Alcohols, like methanol, can act as nucleophiles, especially under slightly acidic or basic conditions or over prolonged storage. The reaction would be a nucleophilic aromatic substitution where methanol displaces the chloride ion at the C4 position. This is analogous to the hydrolysis reaction but with methanol as the nucleophile instead of water. A similar reaction is the preparation of 4-methoxy quinoline from 4-chloroquinoline using sodium methoxide (NaOMe)[7].

To confirm this, you should check the mass of the unexpected peak. 4,6,7-Trichloroquinazoline has a specific molecular weight. The suspected 4-methoxy-6,7-dichloroquinazoline will have a molecular weight corresponding to the replacement of a chlorine atom (atomic weight ~35.5) with a methoxy group (-OCH3, molecular weight ~31).

Q3: How can I design a robust forced degradation study for 4,6,7-Trichloroquinazoline according to ICH guidelines?

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[8][9][10]. A systematic approach is required.

Key Stress Conditions:

-

Acidic Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60-80°C)[11]. Monitor for degradation over several hours.

-

Basic Hydrolysis: Use 0.1 M NaOH under the same temperature conditions. Degradation is often faster under basic conditions due to the increased nucleophilicity of OH-.

-

Neutral Hydrolysis: Reflux in water at an elevated temperature. This helps to understand the compound's stability in neutral aqueous solutions.

-

Oxidative Degradation: Use a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. The quinazoline ring can be susceptible to oxidation[1].

-

Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Run a dark control in parallel to differentiate between light-induced and thermal degradation.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) to assess its solid-state stability.

The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor's concentration, temperature, or exposure time.

Troubleshooting Guides

Guide 1: Inconsistent Results in Hydrolysis Studies

-

Issue: You observe highly variable degradation rates between seemingly identical acidic or basic hydrolysis experiments.

-

Potential Cause 1: Oxygen Contamination. The presence of dissolved oxygen can sometimes lead to concurrent oxidative degradation, especially at elevated temperatures, complicating your hydrolysis data.

-

Solution: Degas your solvents (water, acid/base solutions) by sparging with an inert gas like nitrogen or argon before adding your compound. Maintain an inert atmosphere over the reaction if possible.

-

-

Potential Cause 2: pH Fluctuation. In unbuffered solutions, the degradation process itself (e.g., formation of HCl from hydrolysis) can alter the pH, which in turn changes the rate of degradation, leading to non-linear kinetics.

-

Solution: For studies near neutral pH, consider using a stable buffer system (e.g., phosphate or acetate buffers) to maintain a constant pH throughout the experiment[12]. Ensure the buffer components do not catalyze degradation themselves.

-

-

Potential Cause 3: Inconsistent Temperature Control. Small variations in temperature can significantly impact reaction rates.

-

Solution: Use a calibrated, stable heating block or water bath. Ensure your reaction vessel is properly immersed and equilibrated to the target temperature before starting the time course.

-

Guide 2: Identifying Unknown Degradants in LC-MS

-

Issue: You have detected several degradation products, but their identity is not obvious from the mass alone.

-

Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying unknown degradants.

Caption: Logical workflow for the identification of unknown degradation products.

Experimental Protocols

Protocol: Forced Degradation by Hydrolysis (Acidic/Basic)

This protocol outlines the steps for conducting a forced degradation study under acidic and basic conditions.

-

Preparation of Stock Solution:

-

Prepare a stock solution of 4,6,7-Trichloroquinazoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

-

Preparation of Stress Solutions:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Basic: 0.1 M Sodium Hydroxide (NaOH)

-

-

Initiation of Degradation:

-

In separate, labeled amber vials (to protect from light), add a known volume of the stock solution to the acidic and basic stress solutions to achieve a final drug concentration of ~50-100 µg/mL.

-

Prepare a "time zero" (T0) sample by immediately neutralizing an aliquot of the reaction mixture. For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH. For the basic sample, neutralize with 0.1 M HCl. Dilute with mobile phase to the final analysis concentration.

-

Place the remaining stress vials in a pre-heated water bath or oven set to 70°C[10].

-

-

Time-Point Sampling:

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately neutralize the aliquot as described for the T0 sample.

-

Store the neutralized samples at 2-8°C until analysis.

-

-

Analysis:

-

Analyze all T0 and time-point samples using a validated stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of acetonitrile and water/buffer)[12].

-

Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradant masses.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the T0 sample.

-

Determine the relative retention times and peak areas of any degradation products formed.

-

Visualization of Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for 4,6,7-Trichloroquinazoline under hydrolytic and photolytic stress.

Caption: Predicted degradation pathways for 4,6,7-Trichloroquinazoline.

References

-

Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231. [Link]

-

SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

-

ResearchGate. (2025). Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity. ResearchGate. [Link]

-

Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology, 42(13), 4647-4652. [Link]

-

ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

-

Al-Tel, T. H. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2843. [Link]

-

Wang, J., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Pollution Research, 30(34), 82069-82079. [Link]

-

ResearchGate. (2025). Photodegradation of quinoline in water. ResearchGate. [Link]

-

Hernández-Vázquez, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]

-

Lu, C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 55(17), 7624-7634. [Link]

-

MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Jiang, B., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(10), 1231-1249. [Link]

-

Royal Society of Chemistry. (n.d.). Photocatalytic Degradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. Environmental Science: Water Research & Technology. [Link]

-

MDPI. (n.d.). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

-

Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

- Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

Li, M., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemical Engineering Journal, 404, 126487. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Proposed pathway for the degradation of 2,4,6-trichlorophenol by... ResearchGate. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]

-

MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

-

National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

-

MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

-

MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

National Institutes of Health. (n.d.). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. PMC. [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ajrconline.org [ajrconline.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

troubleshooting low reactivity at the C4 position of 4,6,7-Trichloroquinazoline

Welcome to the technical support center for 4,6,7-trichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this versatile synthetic intermediate. My focus here is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your research, particularly concerning reactions at the C4 position.

Introduction to the Reactivity of 4,6,7-Trichloroquinazoline

4,6,7-Trichloroquinazoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold itself is a privileged structure, forming the core of numerous approved drugs.[1] The reactivity of 4,6,7-trichloroquinazoline is dominated by nucleophilic aromatic substitution (SNAr), with the three chlorine atoms serving as leaving groups.

A critical and well-documented aspect of the chemistry of 2,4-dichloroquinazolines is the superior reactivity of the C4-chloro group compared to the C2-chloro group.[1][2] This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more favorable site for nucleophilic attack.[1][2]

The presence of electron-withdrawing chloro-substituents at the C6 and C7 positions on the benzene ring further activates the C4 position towards nucleophilic attack by decreasing the electron density of the entire ring system. This makes 4,6,7-trichloroquinazoline a highly reactive substrate for SNAr reactions, in some cases even more so than 2,4-dichloroquinazoline.

Troubleshooting Guide: Low Reactivity at the C4 Position

Even with a highly activated substrate like 4,6,7-trichloroquinazoline, researchers can encounter unexpectedly low reactivity or poor yields. This guide addresses the most common causes in a question-and-answer format, providing both theoretical explanations and practical solutions.

Question 1: My reaction is sluggish or not proceeding at all. What are the primary factors to investigate?

Low conversion rates are a common issue and can often be resolved by systematically evaluating the core components of your reaction.

Answer: The lack of reactivity can typically be traced back to one of four key areas: the nucleophile , the reaction conditions (solvent and temperature), the quality of the starting material , or the presence of scavengers .